molecular formula C41H62N12O11 B1684583 Angiotensin (1-7) CAS No. 51833-78-4

Angiotensin (1-7)

Cat. No.: B1684583
CAS No.: 51833-78-4
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
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Description

Angiotensin 1-7 is a heptapeptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Unlike its counterpart angiotensin II, which promotes vasoconstriction and increases blood pressure, angiotensin 1-7 has vasodilatory and anti-inflammatory properties. It is formed from angiotensin I or angiotensin II through the action of enzymes such as neprilysin and angiotensin-converting enzyme 2 .

Mechanism of Action

Target of Action

Angiotensin (1-7) [Ang-(1-7)] is an active heptapeptide of the renin–angiotensin system (RAS). It primarily targets the Mas receptor , a G-protein coupled receptor . This receptor plays a crucial role in mediating the beneficial effects of Ang-(1-7), which are often opposite to those of the major effector component of the RAS, angiotensin II (Ang II) .

Mode of Action

Ang-(1-7) binds and activates the Mas receptor, leading to effects that oppose many actions of Ang II . It is a vasodilator agent affecting cardiovascular organs, such as the heart, blood vessels, and kidneys . Ang-(1-7) has been shown to mediate multiple intracellular signaling pathways .

Biochemical Pathways

The renin-angiotensin system (RAS) is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis . Ang-(1-7) mediates multiple intracellular signaling pathways, including the synthesis of nitric oxide primarily via the AKT-eNOS pathway, inhibition of MAP kinase signaling (ERK1/2, p38, and JNK), inhibition of reactive oxygen species (ROS) production by NADPH oxidases, inhibition of TGF-β-SMAD signaling, and modulation of cAMP signaling response .

Pharmacokinetics

The pharmacokinetics of Ang-(1-7) is a critical aspect of its therapeutic utility. Its short half-life and poor pharmacokinetics restrict its therapeutic utility . Research has shown that conjugation of ang-(1-7) with bisphosphonate enables it to utilize bone as a reservoir for the sustained delivery of ang-(1-7) to maintain therapeutic plasma levels .

Result of Action

Ang-(1-7) has been shown to have anti-oxidant and anti-inflammatory effects . It helps protect cardiomyocytes of spontaneously hypertensive rats by increasing the expression of endothelial and neuronal nitric oxide synthase enzymes, augmenting production of nitric oxide . It also exerts a cardiovascular protective function mainly by opposing the effects of Ang II .

Action Environment

The action of Ang-(1-7) is influenced by various environmental factors. The renin-angiotensin system (RAS), of which Ang-(1-7) is a part, plays a key role in the physiological regulation of blood pressure via peripheral and central mechanisms . Dysregulation of the RAS is considered a major factor in the development of cardiovascular pathologies . Therefore, factors that influence the RAS, such as diet, stress, and medication, can also impact the action, efficacy, and stability of Ang-(1-7).

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin 1-7 can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids and coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of angiotensin 1-7 involves large-scale solid-phase peptide synthesis, followed by purification and lyophilization. The process is optimized to ensure high yield and purity, with stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Angiotensin 1-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Angiotensin 1-7 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Uniqueness of Angiotensin 1-7: Angiotensin 1-7 is unique due to its vasodilatory and anti-inflammatory properties, which are opposite to the effects of angiotensin II. Its ability to activate the Mas receptor and counteract the harmful effects of angiotensin II makes it a promising therapeutic agent for cardiovascular diseases and other inflammatory conditions .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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